

Application Notes and Protocols for Vut-MK142 in P19 Cell Culture

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Compound of Interest

Compound Name: Vut-MK142

Cat. No.: B611789

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Introduction

P19 cells are pluripotent embryonal carcinoma cells derived from a mouse teratocarcinoma.[1] [2] These cells are a valuable in vitro model system for studying the molecular mechanisms of cellular differentiation, including neurogenesis and myogenesis.[1][3] P19 cells can be induced to differentiate into various cell types through treatment with specific agents; for instance, retinoic acid induces neuronal differentiation, while dimethyl sulfoxide (DMSO) can trigger differentiation into cardiac and skeletal muscle cells.[3]

Vut-MK142 is a synthetic small molecule that has been identified as a potent cardiomyogenic agent. It has been shown to promote the differentiation of pre-cardiac mesoderm into cardiomyocytes. In studies involving P19 cells, **Vut-MK142** has demonstrated a significant capacity to up-regulate the expression of cardiac markers, indicating its potential as a tool for in vitro studies of cardiomyogenesis and for the generation of cardiomyocytes for research and therapeutic applications.

These application notes provide a detailed protocol for utilizing **Vut-MK142** to induce cardiomyogenic differentiation in P19 cell culture.

Data Presentation

The following table summarizes the quantitative data on the effect of **Vut-MK142** on P19 cells as reported in the literature.

Compound	Cell Line	Concentration	Treatment Duration	Endpoint	Result	Reference
Vut-MK142	P19	1 μ M	7 days	Luciferase Signal	3.1 \pm 0.3-fold increase	
Vut-MK142	P19	Not Specified	Not Specified	ANF expression	Strong up-regulation	

Experimental Protocols

Materials

- P19 cells
- **Vut-MK142**
- Dulbecco's Modified Eagle's Medium (DMEM), high glucose
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Bacterial-grade Petri dishes (for suspension culture)
- Tissue-culture treated plates
- Dimethyl sulfoxide (DMSO) for stock solution preparation

Protocol 1: Maintenance of Undifferentiated P19 Cells

- Culture P19 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
- Subculture the cells every 2-3 days, before they reach confluence, to maintain their undifferentiated state. A split ratio of 1:5 to 1:10 is recommended.

Protocol 2: Cardiomyogenic Differentiation of P19 Cells with Vut-MK142

This protocol is based on the established method of embryoid body (EB) formation for cardiomyogenic differentiation of P19 cells, with the inclusion of **Vut-MK142** as the inducing agent.

Day 0: Induction of Differentiation

- Harvest undifferentiated P19 cells using Trypsin-EDTA and neutralize with culture medium.
- Centrifuge the cell suspension and resuspend the pellet in differentiation medium (DMEM with 5% FBS and 1% Penicillin-Streptomycin).
- Prepare a stock solution of **Vut-MK142** in DMSO. A 10 mM stock is recommended. Store at -20°C.
- Dilute the **Vut-MK142** stock solution in the differentiation medium to a final concentration of 1 µM.
- Create a cell suspension at a density of 1×10^6 cells/mL in the differentiation medium containing 1 µM **Vut-MK142**.
- Plate the cell suspension onto bacterial-grade Petri dishes to promote the formation of embryoid bodies (EBs) in suspension.

Day 2: Medium Change

- Carefully collect the EBs by allowing them to settle at the bottom of the dish.

- Aspirate the old medium and gently add fresh differentiation medium containing 1 μ M **Vut-MK142**.

Day 4: Plating of Embryoid Bodies

- Collect the EBs and transfer them to tissue-culture treated plates or wells.
- Add fresh differentiation medium without **Vut-MK142**.
- Allow the EBs to attach and differentiate.

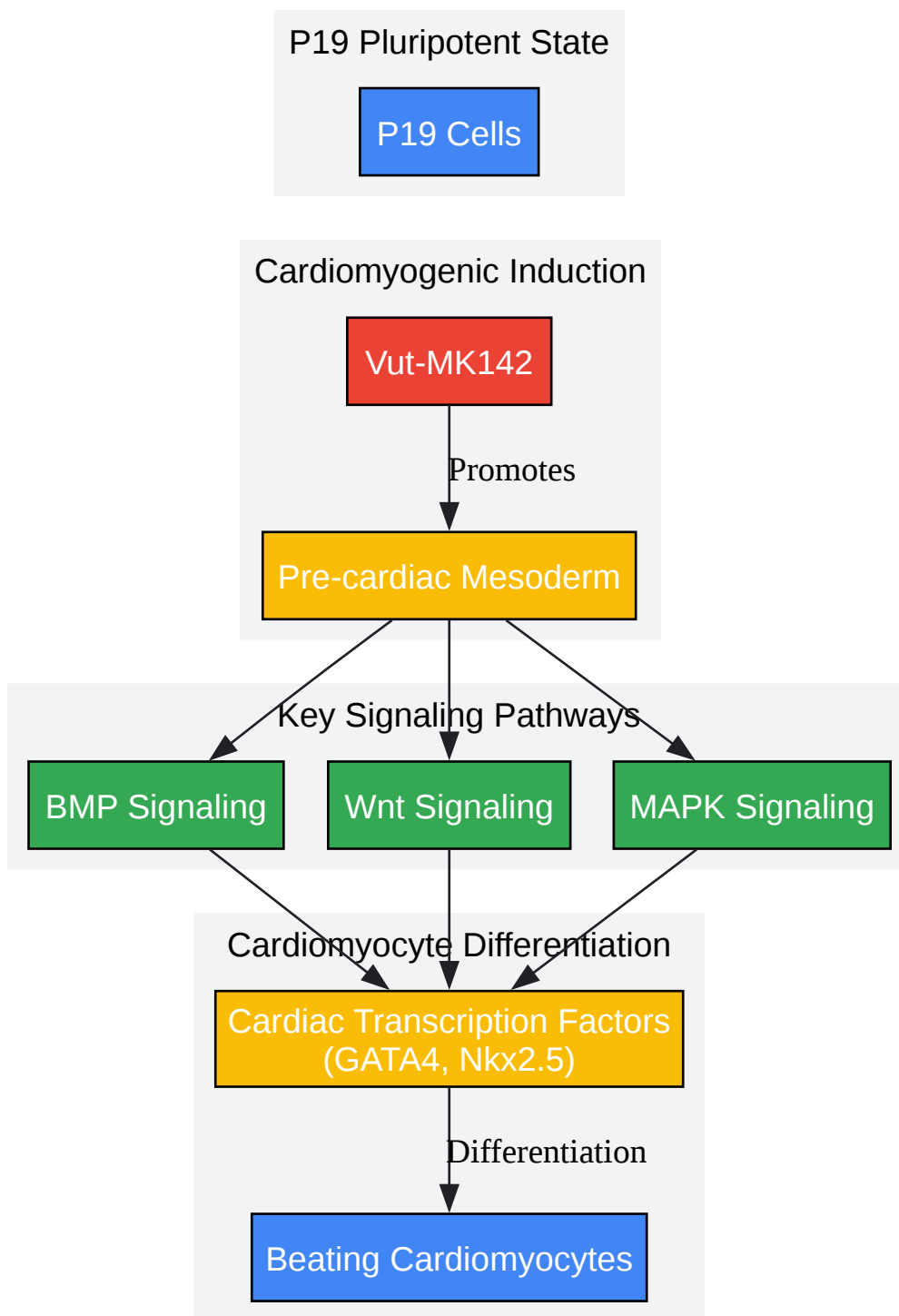
Day 7 onwards: Monitoring Differentiation

- Change the medium every 2 days.
- From day 7-10 onwards, monitor the cultures for the appearance of spontaneously beating areas, which are indicative of cardiomyocyte differentiation.
- The differentiation can be further assessed by immunocytochemistry for cardiac-specific markers such as cardiac troponin T (cTnT) and α -actinin, or by RT-qPCR for the expression of cardiac-specific genes.

Visualizations

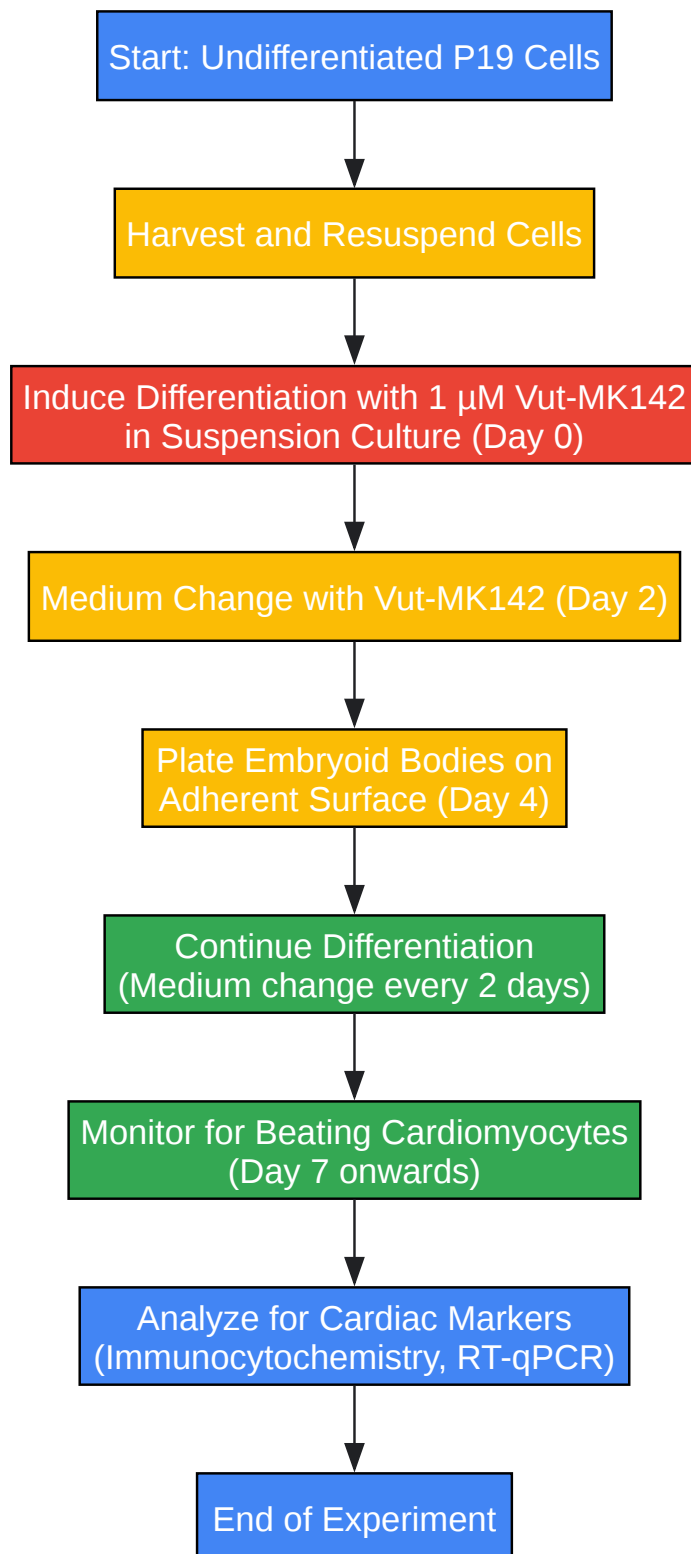
Signaling Pathways in P19 Cardiomyogenesis

Proposed Signaling Pathway for Vut-MK142 in P19 Cardiomyogenesis

[Click to download full resolution via product page](#)Caption: Proposed role of **Vut-MK142** in P19 cardiomyogenesis.

Experimental Workflow

Experimental Workflow for Vut-MK142 Induced P19 Differentiation



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Caption: Workflow for P19 cell differentiation using **Vut-MK142**.

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References

- 1. Chemical Induction of Cardiac Differentiation in P19 Embryonal Carcinoma Stem Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/10110110/)]
- 2. Signaling Pathways and Gene Regulatory Networks in Cardiomyocyte Differentiation - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/10110110/)]
- 3. Twenty one years of P19 cells: what an embryonal carcinoma cell line taught us about cardiomyocyte differentiation - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/10110110/)]
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